molecular formula C13H19NO4S B2970580 1-(furan-3-carbonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine CAS No. 2320177-49-7

1-(furan-3-carbonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine

Cat. No.: B2970580
CAS No.: 2320177-49-7
M. Wt: 285.36
InChI Key: GIMCDEHXRPVKRQ-UHFFFAOYSA-N
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Description

1-(furan-3-carbonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine is a synthetic organic compound that features a furan ring, a pyrrolidine ring, and a sulfonyl group

Scientific Research Applications

1-(furan-3-carbonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in the study of enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or catalysts.

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new biologically active compounds . Therefore, this compound and its derivatives could be of interest in future drug discovery efforts. The influence of steric factors on biological activity and the different biological profiles that can be achieved with different stereoisomers and spatial orientations of substituents are areas that could be explored .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-3-carbonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-3-carbonyl intermediate: This can be achieved through the acylation of furan using an appropriate acyl chloride or anhydride.

    Synthesis of the pyrrolidine ring: Pyrrolidine can be synthesized via the cyclization of a suitable amine precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(furan-3-carbonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the carbonyl group would yield alcohols.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-3-carbonyl)pyrrolidine: Lacks the sulfonyl group, which may affect its reactivity and applications.

    3-(2-methylpropane-2-sulfonyl)pyrrolidine:

Uniqueness

1-(furan-3-carbonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine is unique due to the combination of the furan ring, pyrrolidine ring, and sulfonyl group. This combination can impart distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-tert-butylsulfonylpyrrolidin-1-yl)-(furan-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)19(16,17)11-4-6-14(8-11)12(15)10-5-7-18-9-10/h5,7,9,11H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMCDEHXRPVKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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